Abietic Acid Sodium Salt

Descripción general

Descripción

Abietic Acid Sodium Salt is a white powder that is soluble in water . It is derived from Abietic Acid, which is soluble in alcohols, acetone, and ethers .

Synthesis Analysis

Abietic Acid Sodium Salt can be synthesized from Abietic Acid present in the resin of Pinus elliotti var. elliotti. The synthesis route is low-cost, consisting of only two reaction steps at mild temperatures without toxic organic solvents, and eco-friendly and easy to conduct on an industrial scale .Molecular Structure Analysis

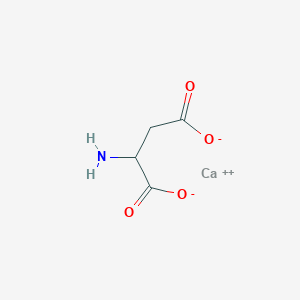

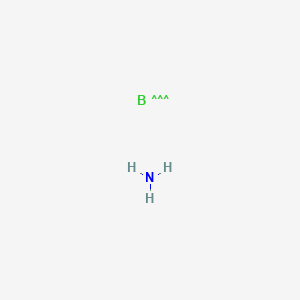

The molecular formula of Abietic Acid is C20H30O2 . When it forms a sodium salt, the formula becomes C20H29NaO2 . The molecular weight of this substance is 302.45 .Chemical Reactions Analysis

Abietic Acid reacts exothermically with both organic and inorganic bases. On reaction with active metals, it produces gaseous hydrogen and a metallic salt . When Abietic Acid present in the resin of Pinus elliotti var. elliotti is used to generate a sodium salt by salification, it shows antimicrobial action against certain bacterial strains .Physical And Chemical Properties Analysis

Abietic Acid Sodium Salt is a black-yellow solid or yellow-brown liquid. It is soluble in water and ethanol. It is stable but can be easily oxidized .Aplicaciones Científicas De Investigación

Antimicrobial Action

Abietic Acid Sodium Salt, also known as Sodium Abietate, has shown promising antimicrobial action . It has been found to be effective against bacterial strains such as S. aureus , E. coli , L.monocytogenes , and S. enterica Typhimurium , as well as the yeast C. albicans . The disk diffusion test showed a high inhibition potential against S. enterica compared to the standard antimicrobial tetracycline . The MIC test showed promising results in the inhibition of E. coli, L. monocytogenes, and C. albicans .

Green Synthesis

The synthesis route of Sodium Abietate is low-cost, consisting of only two reaction steps at mild temperatures without toxic organic solvents . This makes it eco-friendly and easy to conduct on an industrial scale . The abietic acid present in the resin of Pinus elliotti var. elliotti was used to generate a sodium salt by salification .

Characterization and Analysis

Sodium Abietate (Na-C20H29O2) was characterized by mass spectrometry, infrared spectroscopy, elemental analysis, X-ray diffraction, scanning electron microscopy, and energy-dispersive spectroscopy . This provides a comprehensive understanding of its structure and properties.

Sodium Salt Scaling

Abietic Acid Sodium Salt has been studied in the context of sodium salt scaling . This involves the formation of scales or deposits on surfaces in contact with water, which can be a significant issue in various industrial processes .

Industrial Applications

Due to its properties and the ease of its synthesis, Sodium Abietate has potential for various industrial applications. Its antimicrobial action could make it useful in healthcare and hygiene products . Its role in sodium salt scaling could make it relevant in water treatment and industrial processes .

Mecanismo De Acción

Target of Action

Abietic Acid Sodium Salt, a sodium salt of abietic acid, primarily targets (Na+ + K+)- and (H+ + K+)-ATPases , which are typical membrane-bound enzymes . It also interacts with the PI3K/AKT pathway, causing a gradual decrease in PI3K protein levels and significantly inhibiting Akt activation .

Mode of Action

Abietic Acid Sodium Salt inhibits both (Na+ + K+)- and (H+ + K+)-ATPases at a concentration as low as 25 µg/mL . This inhibition is non-specific, suggesting that the compound primarily induces disorganization of the cell membrane constitution . It also significantly inhibits Akt activation in a dose-dependent manner .

Biochemical Pathways

Abietic Acid Sodium Salt affects several molecular pathways. It has been reported to have anticancer activities through different molecular mechanisms including NF-kB, PI3K/AKT, cell cycle arrest at G0/G1 phase, mitochondrial dependent pathway, extrinsic apoptosis pathway, AMPK pathway, and ferroptosis pathways .

Pharmacokinetics

It is known that the compound is a very weak acid and is insoluble in water but soluble in ethanol, methanol, acetone, carbon disulfide, diluted aqueous sodium hydroxide solution, and chloroform . It is also very readily soluble in ether and benzene .

Result of Action

The molecular and cellular effects of Abietic Acid Sodium Salt’s action include a decrease in PI3K protein levels and significant inhibition of Akt activation . It also inhibits gastric acid secretion caused by (H+ +K+)-ATPase . In terms of its anticancer activities, it has been reported to cause cell cycle arrest at the G0/G1 phase .

Action Environment

Abietic Acid Sodium Salt is stable under normal conditions but undergoes slight oxidation even at room temperature due to atmospheric oxygen, light, and autoxidation . It is also in an equilibrium state with levopimaric acid, neoabietic acid, and palustric acid, which shifts to the side of abietic acid from 100°C . From 250°C, it undergoes irreversible conversion to mostly dehydro-, but also dihydro- and tetrahydroabietic acid . Therefore, environmental factors such as temperature, light, and oxygen levels can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Direcciones Futuras

The catalytic reduction of carboxylic acid derivatives, including Abietic Acid Sodium Salt, has witnessed a rapid development in recent years. These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The low-cost synthesis methods and promising antimicrobial action of Abietic Acid Sodium Salt highlight its potential as an effective antimicrobial drug .

Propiedades

IUPAC Name |

sodium;1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2.Na/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCAUAYQCALGGV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Abietic Acid Sodium Salt | |

CAS RN |

14351-66-7 | |

| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, sodium salt (1:1), (1R,4aR,4bR,10aR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium abietate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The abstract mentions abietic acid sodium salt as one component of a novel high-plasticity molding sand. What properties of abietic acid sodium salt make it suitable for this application?

A1: While the abstract itself doesn't delve into the specific mechanisms of abietic acid sodium salt within the molding sand mixture, we can infer some potential benefits based on its known properties:

- Adhesive Properties: Abietic acid sodium salt, as a rosin derivative, possesses inherent adhesive characteristics. These adhesive properties likely contribute to the "high wet adhesiveness" mentioned in the abstract []. It could act as a binder, enhancing the cohesion between the various components of the molding sand.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)

![1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B87503.png)